n-(2,6-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine
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Overview
Description
n-(2,6-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is a synthetic organic compound that belongs to the class of amines. It features a dichlorobenzyl group attached to an ethanamine backbone, which is further substituted with a pyrrolidine ring. Compounds of this nature are often explored for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2,6-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the following steps:
Formation of the Dichlorobenzyl Intermediate: The starting material, 2,6-dichlorobenzyl chloride, is reacted with a suitable nucleophile to form the dichlorobenzyl intermediate.
Amination Reaction: The dichlorobenzyl intermediate is then subjected to an amination reaction with 2-(pyrrolidin-1-yl)ethan-1-amine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may target the dichlorobenzyl or pyrrolidine moieties, leading to various reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzyl or pyrrolidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
n-(2,6-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for therapeutic uses, possibly as a drug candidate.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of n-(2,6-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- n-(2,6-Dichlorobenzyl)-2-(morpholin-1-yl)ethan-1-amine
- n-(2,6-Dichlorobenzyl)-2-(piperidin-1-yl)ethan-1-amine
Uniqueness
Compared to similar compounds, n-(2,6-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine may exhibit unique properties due to the presence of the pyrrolidine ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H18Cl2N2 |
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Molecular Weight |
273.20 g/mol |
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C13H18Cl2N2/c14-12-4-3-5-13(15)11(12)10-16-6-9-17-7-1-2-8-17/h3-5,16H,1-2,6-10H2 |
InChI Key |
VELUSPZHKKHKJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNCC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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